molecular formula C12H13NO5 B13332444 2-(1-(Methoxycarbonyl)-5,6,7,8-tetrahydroindolizin-3-yl)-2-oxoacetic acid

2-(1-(Methoxycarbonyl)-5,6,7,8-tetrahydroindolizin-3-yl)-2-oxoacetic acid

Cat. No.: B13332444
M. Wt: 251.23 g/mol
InChI Key: CRDMQGRXTNYBCA-UHFFFAOYSA-N
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Description

2-(1-(Methoxycarbonyl)-5,6,7,8-tetrahydroindolizin-3-yl)-2-oxoacetic acid is a complex organic compound featuring a tetrahydroindolizine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Methoxycarbonyl)-5,6,7,8-tetrahydroindolizin-3-yl)-2-oxoacetic acid typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the tetrahydroindolizine core, followed by functional group modifications to introduce the methoxycarbonyl and oxoacetic acid moieties. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Methoxycarbonyl)-5,6,7,8-tetrahydroindolizin-3-yl)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-(Methoxycarbonyl)-5,6,7,8-tetrahydroindolizin-3-yl)-2-oxoacetic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-(Methoxycarbonyl)-5,6,7,8-tetrahydroindolizin-3-yl)-2-oxoacetic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroindolizine derivatives and oxoacetic acid derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity.

Uniqueness

What sets 2-(1-(Methoxycarbonyl)-5,6,7,8-tetrahydroindolizin-3-yl)-2-oxoacetic acid apart is its unique combination of functional groups, which confer specific reactivity and potential applications. Its tetrahydroindolizine core provides a stable framework, while the methoxycarbonyl and oxoacetic acid groups offer sites for further chemical modifications and interactions.

Properties

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

2-(1-methoxycarbonyl-5,6,7,8-tetrahydroindolizin-3-yl)-2-oxoacetic acid

InChI

InChI=1S/C12H13NO5/c1-18-12(17)7-6-9(10(14)11(15)16)13-5-3-2-4-8(7)13/h6H,2-5H2,1H3,(H,15,16)

InChI Key

CRDMQGRXTNYBCA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CCCCN2C(=C1)C(=O)C(=O)O

Origin of Product

United States

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